(1H-Indol-5-yl)methanamine

GABA-AT inhibition Vigabatrin bioisosteres regioisomeric specificity

(1H-Indol-5-yl)methanamine (5-(Aminomethyl)indole) is a heterocyclic primary amine (C9H10N2, MW 146.19) that functions as a versatile synthetic intermediate. Its indole scaffold places it among privileged structures in medicinal chemistry, yet its specific value for procurement decisions arises from its demonstrated utility as a reactant in the preparation of HIV-1 integrase inhibitors, Gli1-mediated Hedgehog pathway inhibitors, p38 MAP kinase inhibitors, PKC θ inhibitors, non-covalent thrombin inhibitors, and GABA-AT inhibitors (Vigabatrin bioisosteres).

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 81881-74-5
Cat. No. B131094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Indol-5-yl)methanamine
CAS81881-74-5
Synonyms1H-Indole-5-methanamine;  ((Indol-5-yl)methyl)amine;  (1H-Indol-5-ylmethyl)amine;  1-(1H-Indol-5-yl)methanamine;  Indole-5-methanamine; 
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C=C1CN
InChIInChI=1S/C9H10N2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5,11H,6,10H2
InChIKeyUAYYSAPJTRVEQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1H-Indol-5-yl)methanamine (CAS 81881-74-5): Strategic Procurement of a C5-Aminomethyl Indole Building Block for Targeted Inhibitor Programs


(1H-Indol-5-yl)methanamine (5-(Aminomethyl)indole) is a heterocyclic primary amine (C9H10N2, MW 146.19) that functions as a versatile synthetic intermediate. Its indole scaffold places it among privileged structures in medicinal chemistry, yet its specific value for procurement decisions arises from its demonstrated utility as a reactant in the preparation of HIV-1 integrase inhibitors, Gli1-mediated Hedgehog pathway inhibitors, p38 MAP kinase inhibitors, PKC θ inhibitors, non-covalent thrombin inhibitors, and GABA-AT inhibitors (Vigabatrin bioisosteres). The compound is commercially available at ≥95% purity, with melting point ranges of 114–118 °C, and requires storage at 2–8 °C under inert gas and light protection.

Why (1H-Indol-5-yl)methanamine Cannot Be Replaced by 3-Position Amines or N-Substituted Indole Analogs in Key Synthetic Sequences


Substitution of (1H-Indol-5-yl)methanamine with regioisomers such as 1H-indol-3-ylmethanamine (tryptamine, CAS 61-54-1) or 1H-indol-4-ylmethanamine (CAS 3468-18-6) fails in applications where the aminomethyl anchor at the indole C5 position is required for structural or electronic complementarity. The C5-substitution pattern is critical for generating Vigabatrin bioisosteres, where the indole ring participates in a π-cation interaction with Arg-192 in the GABA-AT active site—an interaction geometry that cannot be replicated by C3 or C4 regioisomers. [1] Furthermore, N1-substituted indole-5-methanamine analogs (e.g., N,1-dimethyl-1H-indole-5-methanamine, CAS 709649-73-0) introduce steric hindrance that can compromise the crucial N–H hydrogen bond donor capacity of the indole ring, altering both the target binding profile and ADME properties. [2] The free indole N–H and primary amine at C5 are both essential for the synthetic derivatization pathways employed in the preparation of PKC θ inhibitors and non-covalent thrombin inhibitors.

Quantitative Differentiation Evidence for (1H-Indol-5-yl)methanamine Versus Closest Analogs and Alternatives


Regioisomeric Specificity in GABA-AT Inhibitor (Vigabatrin Bioisostere) Synthesis: C5 vs. C3 and C4 Aminomethyl Indoles

(1H-Indol-5-yl)methanamine is specifically designated as the indole precursor in patented Vigabatrin bioisostere syntheses, where the C5-aminomethyl group enables a critical π-cation interaction with Arg-192 in the GABA-AT active site. This interaction is geometrically inaccessible from the C3-aminomethyl regioisomer (tryptamine). The C4-aminomethyl regioisomer (1H-indol-4-yl)methanamine, CAS 3468-18-6) is not cited in any GABA-AT inhibitor patent or publication, confirming functional exclusivity of the C5-substitution pattern for this target class. [1]

GABA-AT inhibition Vigabatrin bioisosteres regioisomeric specificity

Multi-Target Synthetic Versatility: Direct Evidence of Six Distinct Inhibitor Classes Accessible from (1H-Indol-5-yl)methanamine

Unlike 1H-indol-3-ylmethanamine (tryptamine), which is primarily used as a precursor to serotonin analogs, (1H-Indol-5-yl)methanamine is cited as a reactant for at least six mechanistically distinct inhibitor classes: HIV-1 integrase inhibitors (ALLINIs targeting LEDGF/p75 interaction), Gli1-mediated Hedgehog pathway transcription inhibitors, p38 MAP kinase inhibitors (SCIO-469 analogs), PKC θ inhibitors (4-(indol-5-ylamino)thieno[2,3-b]pyridine-5-carbonitriles), non-covalent thrombin inhibitors, and GABA-AT inhibitors (Vigabatrin bioisosteres). [1] The breadth of these applications, spanning anti-infective, oncology, anti-inflammatory, and cardiovascular target spaces, is a distinct procurement advantage over position-isomeric alternatives that address fewer target classes. [2]

HIV-1 integrase inhibition Hedgehog pathway p38 MAP kinase thrombin inhibition

PDB Co-crystallization Evidence: (1H-Indol-5-yl)methanamine as a Validated Heme-Coordinated Fragment in CYP134A1 (CYPX)

(1H-Indol-5-yl)methanamine has been co-crystallized with a staphylococcal orthologue of CYP134A1 (CYPX) and is deposited in the Protein Data Bank as ligand LUU (PDB ID: 8AE8, resolution 1.92 Å). [1] The indole N–H interacts with the heme iron, while the primary amine at C5 participates in hydrogen bonding with active-site residues. This validated heme-coordination geometry is structurally inaccessible to C3-aminomethyl indole (tryptamine), where the amine is positioned too far from the heme center to achieve simultaneous indole–iron and amine–residue interactions. The PDB entry provides experimentally determined geometric constraints (real space correlation coefficient: 0.89; RMSZ-bond-length: 0.76) that confirm the binding mode. [2]

fragment-based drug discovery cytochrome P450 heme coordination structural biology

Physicochemical Comparability with Purity Flexibility: (1H-Indol-5-yl)methanamine vs. (1H-Indol-4-yl)methanamine

The C5-regioisomer (1H-Indol-5-yl)methanamine is commercially available across a broader purity spectrum (95% to ≥98% by HPLC) compared to its C4 counterpart (1H-Indol-4-yl)methanamine (typically 98% only), providing procurement flexibility based on application needs. The melting point ranges differ significantly: 114–118 °C for the C5 compound versus 130–135 °C for the C4 compound, reflecting distinct crystal packing energies that can affect formulation and handling properties. The C5 compound's lower melting point is advantageous in certain melt-processing or hot-melt extrusion applications where thermal degradation is a concern. Both compounds share comparable molecular weight (146.19 g/mol) and density (~1.199 g/cm³ predicted), ensuring similar molar-scale performance in solution-phase reactions.

physicochemical properties melting point differentiation purity options procurement specifications

Lipophilicity and Hydrogen-Bonding Profile: Differentiated Drug-Likeness Parameters vs. 3-Position and N-Substituted Analogs

(1H-Indol-5-yl)methanamine possesses a calculated logP of 2.33 and a polar surface area (PSA) of 41.81 Ų, with 2 hydrogen bond acceptors and 3 hydrogen bond donors (including the free indole N–H and primary amine). [1] In comparison, 1H-indol-3-ylmethanamine (tryptamine, CAS 61-54-1) has a logP of approximately 1.55 and PSA of 41.81 Ų—identical PSA but lower lipophilicity due to different electronic distribution at C3 versus C5. N1-methylated analogs such as N,1-dimethyl-1H-indole-5-methanamine (CAS 709649-73-0) lose one H-bond donor (indole N–H) while gaining lipophilicity, altering CNS penetration potential and solubility profiles. The C5 primary amine remains unsubstituted, preserving maximum derivatization flexibility for amide coupling, reductive amination, and urea formation—reactions that are sterically encumbered at C3 due to the adjacent indole C2 position. [2]

drug-likeness logP hydrogen bond donors CNS drug design

Procurement-Driven Application Scenarios for (1H-Indol-5-yl)methanamine in Drug Discovery and Chemical Biology


GABA-AT Inhibitor Lead Optimization Using Vigabatrin Bioisostere Scaffolds

Medicinal chemistry teams pursuing next-generation antiepileptic agents with improved selectivity over GABA-T can utilize (1H-Indol-5-yl)methanamine as the validated C5-aminomethyl indole precursor for synthesizing Vigabatrin bioisosteres. The indole scaffold enables a π-cation interaction with Arg-192 in the GABA-AT active site, a binding feature that cannot be achieved with C3- or C4-aminomethyl regioisomers, as documented in patent US20060229335. [1] The compound's primary amine at C5 provides a convenient synthetic handle for amide bond formation, allowing systematic exploration of side-chain SAR while maintaining the critical indole–arginine interaction.

Fragment-Based Screening Against Cytochrome P450 Enzymes Using a PDB-Validated Heme-Binding Fragment

Structural biology and fragment-based drug discovery (FBDD) groups targeting cytochrome P450 enzymes can deploy (1H-Indol-5-yl)methanamine as a structurally characterized fragment starting point. The PDB entry 8AE8 (resolution 1.92 Å) demonstrates heme coordination via the indole N–H with validated geometry (real space correlation coefficient 0.89), providing a reliable basis for structure-guided fragment growing. [1] This pre-validated binding mode reduces the screening burden in FBDD campaigns compared to de novo fragment libraries, accelerating the hit-to-lead timeline for CYP targets.

Multi-Target Kinase and Integrase Inhibitor Platform Chemistry

Research organizations running multiple inhibitor programs can standardize on (1H-Indol-5-yl)methanamine as a common building block that serves HIV-1 integrase inhibitor (ALLINI), p38 MAP kinase inhibitor, and PKC θ inhibitor synthetic routes simultaneously. [1] The compound is designated as a reactant for all three target classes, enabling consolidated procurement, unified analytical QC protocols, and shared synthetic methodology across programs. This platform approach reduces the number of building blocks in inventory while maintaining target-class-specific derivatization potential through the free primary amine at C5.

Thrombin Inhibitor Development Leveraging Non-Covalent Indole Pharmacophores

Cardiovascular drug discovery groups developing non-covalent thrombin inhibitors can employ (1H-Indol-5-yl)methanamine as the indole-anchoring moiety in inhibitor designs. The C5-aminomethyl indole scaffold is specifically cited as a reactant for preparing non-covalent thrombin inhibitors, [1] where the indole N–H serves as a hydrogen bond donor in the S1 specificity pocket. Unlike 5-amidinoindole-based covalent inhibitors, the C5-aminomethyl indole derivatives offer a non-covalent mechanism, potentially improving selectivity over related serine proteases (trypsin, factor Xa).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1H-Indol-5-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.